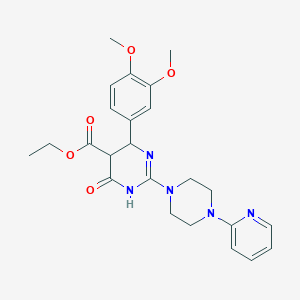![molecular formula C14H16N6O2 B11034262 2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11034262.png)
2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes pyridine, triazole, and triazine rings, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then cyclized to form the final product. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Formation of the Triazole Ring: This step may involve the cyclization of hydrazine derivatives with nitriles or carboxylic acids.
Formation of the Triazine Ring: This can be accomplished through the cyclization of amidines with nitriles or other suitable precursors.
Final Cyclization: The intermediate compounds are then subjected to cyclization reactions under specific conditions, such as heating or the use of catalysts, to form the final fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one would depend on its specific application. In medicinal chemistry, for example, the compound might act as an inhibitor of specific enzymes or receptors, binding to the active site and preventing the normal substrate from interacting. This could involve interactions with key amino acid residues through hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran, 2-ethyl-5-methyl-: A simpler compound with a similar tetrahydrofuran ring structure.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, but with different nitrogen positioning.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole and pyrimidine ring system.
Uniqueness
What sets 2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one apart is its unique combination of fused rings, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C14H16N6O2 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
4-ethyl-11-(oxolan-2-ylmethyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H16N6O2/c1-2-11-15-14-17-16-12-10(20(14)18-11)5-6-19(13(12)21)8-9-4-3-7-22-9/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
FUSWOHFEVFOCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)CC4CCCO4)N=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-amino{[(2E)-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11034183.png)
![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11034187.png)
![2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one](/img/structure/B11034194.png)
![methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034197.png)
![tetramethyl 6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11034202.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11034205.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11034211.png)
![3-methyl-2-(3-methylbutanoyl)-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034216.png)
![5-methyl-2-[(4-methylphenyl)amino]-6-pentylpyrimidin-4(3H)-one](/img/structure/B11034224.png)

![11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2'-indene]-1',3',10-trione](/img/structure/B11034249.png)
![4-fluoro-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11034250.png)
![5-(4-methoxyphenyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11034251.png)
![N-(4-fluoro-2-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11034258.png)
